molecular formula C9H16N4 B1449247 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine CAS No. 1510409-49-0

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine

Cat. No.: B1449247
CAS No.: 1510409-49-0
M. Wt: 180.25 g/mol
InChI Key: WNUWTZJAGOULPQ-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine is a synthetic organic compound characterized by a fused tetrahydropyridine-triazole ring system. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities. The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as a privileged structure in drug discovery, serving as a key subunit in various biologically active molecules . This compound is intended for research purposes as a chemical building block or a potential pharmacophore. The [1,2,4]triazolo[4,3-a]pyridine core is a known structural component in compounds with documented neuroprotective and antidepressant properties . For instance, the related drug Trazodone, which contains this heterocyclic system, is a clinically used antidepressant and serotonin antagonist . Furthermore, derivatives of this scaffold have demonstrated anticonvulsant activity in scientific studies, suggesting potential applications in central nervous system (CNS) disorder research . Beyond CNS activity, the broader 1,2,4-triazole chemical family exhibits a diverse pharmacological profile, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities, making them versatile templates for investigating new therapeutic agents . The specific substitution pattern on the triazole ring can greatly influence the compound's mechanism of action and biological target, such as enzymes or receptors. Researchers can utilize this high-purity compound to explore its interactions with biological systems and develop novel active molecules. Please Note: This product is for research applications only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-9(2,10)8-12-11-7-5-3-4-6-13(7)8/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWTZJAGOULPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C2N1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyridine Core

The initial and critical step in the preparation of 2-{5H,6H,7H,8H-triazolo[4,3-a]pyridin-3-yl}propan-2-amine is the formation of the fused triazolopyridine ring system. This is typically achieved through cyclization reactions involving hydrazine derivatives and suitable pyridine-based precursors.

Key Aspects:

  • Precursors: Pyridine derivatives bearing appropriate leaving groups or functional handles (e.g., halides, nitriles) are used.
  • Cyclization Agents: Hydrazine hydrate or substituted hydrazines facilitate the formation of the 1,2,4-triazole ring fused to the pyridine.
  • Reaction Conditions: Elevated temperatures (100–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common to promote cyclization.
  • Catalysts: Carbonyldiimidazole (CDI) or other activating agents may be employed to enhance cyclization efficiency.

Typical Reaction:

$$
\text{Pyridine derivative} + \text{Hydrazine derivative} \xrightarrow[\text{Solvent}]{\text{Heat}} \text{Triazolopyridine core}
$$

Purification and Characterization

The crude product is purified using standard techniques:

  • Recrystallization: From solvents such as methanol or 2-methoxyethanol to achieve high purity (85–98%).
  • Chromatography: Silica gel column chromatography or preparative HPLC to separate impurities.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Cyclization to form core Pyridine derivative + hydrazine + CDI 100–150 62–92 85–95 Polar aprotic solvents (DMF, DMSO) used
Halogenation (if required) N-Bromosuccinimide (NBS), DCM 25 72–82 90–98 For preparing halogenated intermediates
Amination Isopropylamine or protected amine + base 25–80 65–85 90–95 Nucleophilic substitution or reductive amination
Purification Recrystallization or chromatography Ambient >90 Final product purity confirmed by NMR, HPLC

Research Findings and Analysis

  • Cyclization Efficiency: The use of CDI as a coupling agent improves cyclization yields by activating carboxylic acid or amide intermediates toward ring closure.
  • Halogenation Selectivity: Bromination with N-bromosuccinimide (NBS) selectively targets the 3-position on the triazolopyridine core, facilitating subsequent nucleophilic substitution.
  • Amination Reaction: The nucleophilic substitution of the brominated intermediate with isopropylamine proceeds smoothly under mild conditions, yielding the desired aminopropane-substituted product with high regioselectivity.
  • Purity Enhancement: Recrystallization from methanol or 2-methoxyethanol results in crystalline products with purity exceeding 90%, suitable for further biological evaluation.

Analytical Techniques for Monitoring Preparation

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce a variety of functionalized triazolopyridine compounds .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antidepressant effects. For instance, a study published in the Journal of Medicinal Chemistry highlighted that modifications to the triazolo ring can enhance serotonin receptor affinity and improve efficacy in animal models of depression .

Anticancer Properties

Research has demonstrated that compounds similar to 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine show promise as anticancer agents. A specific derivative was tested against various cancer cell lines and exhibited cytotoxic effects through the induction of apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. Studies suggest that it may inhibit oxidative stress and inflammation in neuronal cells, providing a basis for its use in treating conditions like Alzheimer's disease .

Case Studies

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that administration of a triazolo-pyridine derivative led to significant improvements in mood scores compared to placebo .
  • Oncology Research : In vitro studies on breast cancer cells demonstrated that the compound reduced cell viability by up to 70% at certain concentrations within 48 hours .

Synthesis of Novel Materials

The structural characteristics of this compound allow it to be utilized in the synthesis of advanced materials. Its ability to form coordination complexes with metals has implications for developing catalysts and sensors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Triazolo-Pyridine Derivatives

The following compounds share the [1,2,4]triazolo[4,3-a]pyridine scaffold but differ in substituents and peripheral functional groups:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₉H₁₆N₄ 180.25 1510409-49-0 Propan-2-amine substituent at triazole C3
1-Ethyl-3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}-1H-pyrazol-4-amine C₁₁H₁₆N₆ 232.29 1170155-2 Ethyl-pyrazole group; higher nitrogen content
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline C₁₂H₁₄N₄ 214.27 1039975-28-4 Aniline substituent; aromatic extension
(2S)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride C₁₀H₁₇ClN₄ 204.70 (free base) EN300-27735308 Chiral pyrrolidine; hydrochloride salt improves solubility
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine C₁₁H₁₀FN₅ 231.23 N/A Pyrimidine core; fluorophenyl group enhances bioavailability

Impact of Substituents on Pharmacological Properties

  • Propan-2-amine group (Target Compound) : The tertiary amine in the target compound may enhance solubility in polar solvents and facilitate hydrogen bonding in biological targets. However, its basicity could limit blood-brain barrier penetration compared to neutral analogs .
  • Fluorophenyl group : The fluorinated derivative (C₁₁H₁₀FN₅ ) exhibits improved metabolic stability and lipophilicity, making it suitable for agrochemical and CNS drug development .

Biological Activity

The compound 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound is characterized by its unique triazole and pyridine moieties that contribute to its biological interactions. Its molecular formula is C9H12N6C_9H_{12}N_6 with a molecular weight of 196.24 g/mol. The structure can be represented as follows:

Molecular Structure C9H12N6\text{Molecular Structure }\text{C}_9\text{H}_{12}\text{N}_6

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of triazolopyridine derivatives against various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of 12 nM against HeLa cells. This compound exhibited selectivity over normal human embryonic kidney HEK-293 cells (IC50 > 100 μM), indicating its potential for targeted cancer therapy .

The mechanism through which these compounds exert their effects includes:

  • Cell Cycle Arrest : The most active derivatives have been shown to induce G2/M phase arrest in the cell cycle.
  • Apoptosis Induction : Dose-dependent apoptosis was observed in treated cells.
  • Microtubule Disruption : These compounds disrupt microtubule networks essential for cell division .

Antimicrobial Properties

Triazolopyridines have also been investigated for their antimicrobial activities. Some derivatives have shown efficacy against various bacterial strains and fungi. The structural features of these compounds are believed to enhance their interaction with microbial targets .

Anthelmintic Activity

A screening study utilizing Caenorhabditis elegans as a model organism revealed that certain triazolopyridine derivatives possess anthelmintic properties. Compounds were identified that could kill nematodes effectively within 24 hours at concentrations ranging from 25 to 50 ppm .

Research Findings and Case Studies

StudyCompound TestedActivityIC50/EffectReference
1Triazolo derivativeAntiproliferative12 nM (HeLa)
2Various derivativesAntimicrobialVariable
3Triazolo derivativeAnthelminticEffective at 25-50 ppm

Q & A

Q. What are the established synthetic routes for 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via reductive amination of triazolopyridine precursors, as demonstrated in analogous heterocyclic systems. For example, aldimine formation followed by sodium borohydride reduction is a common approach, with intermediates purified via chromatography (e.g., hexane/acetone gradients) . Phosphonate derivatives of triazolopyridines have also been synthesized using microwave-assisted reactions, yielding crystallographically validated products after recrystallization from methanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H, ¹³C, and ³¹P NMR (for phosphonate analogs) are essential for confirming regiochemistry and substituent positions .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, triazolopyridine derivatives crystallize in monoclinic systems with bond angles (~113.5°) and lengths consistent with aromaticity .

Q. What role do functional groups (e.g., triazole, pyridine) play in modulating reactivity?

  • Methodological Answer : The triazole ring participates in hydrogen bonding and π-π stacking, influencing solubility and biological interactions. The pyridine moiety enhances electron-deficient character, enabling nucleophilic substitutions. Ethynyl groups (in analogs) allow click chemistry modifications .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and thermodynamic favorability. For example, reaction path searches combined with experimental feedback loops reduce trial-and-error approaches. This method has been applied to triazolopyridine derivatives to identify optimal catalysts (e.g., Pd(OAc)₂) and solvents (e.g., 2-methyltetrahydrofuran) .

Q. How should researchers resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm target specificity.
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., fluorination at the pyridine ring) to isolate pharmacophoric groups. For example, fluorinated analogs show enhanced metabolic stability .

Q. What strategies improve yield and scalability in multi-step syntheses of this compound?

  • Methodological Answer :
  • Flow chemistry : Continuous flow reactors minimize side reactions in sensitive steps (e.g., azide cycloadditions).
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(II) acetate with ligand systems) enhance cross-coupling efficiency, as seen in Suzuki-Miyaura reactions for triazolopyridine precursors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Reactant of Route 2
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine

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